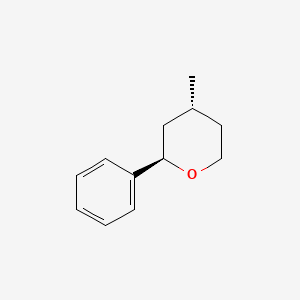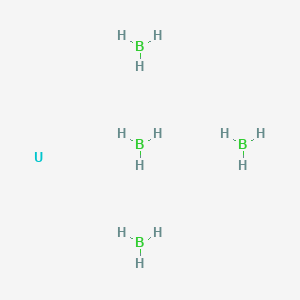
Uranium, tetrakis(tetrahydroborato(1-))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranium, tetrakis(tetrahydroborato(1-))- is a chemical compound with the formula B₄H₁₆U. It is a coordination complex where uranium is bonded to four tetrahydroborate (BH₄) ligands. This compound is of interest due to its unique bonding and reactivity properties, making it a subject of study in inorganic chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uranium, tetrakis(tetrahydroborato(1-))- can be synthesized by reacting uranium tetrachloride (UCl₄) with sodium tetrahydroborate (NaBH₄) in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: While there is no large-scale industrial production method specifically for uranium, tetrakis(tetrahydroborato(1-))-, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures. The key is to maintain an inert atmosphere and control the reaction temperature to ensure the stability of the compound .
Types of Reactions:
Oxidation: Uranium, tetrakis(tetrahydroborato(1-))- can undergo oxidation reactions where the uranium center is oxidized, often leading to the formation of uranium oxides.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions can occur, where the tetrahydroborate ligands are replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halides or phosphines in an inert atmosphere.
Major Products:
Oxidation: Uranium oxides.
Reduction: Reduced uranium complexes.
Substitution: Uranium complexes with new ligands.
Wissenschaftliche Forschungsanwendungen
Uranium, tetrakis(tetrahydroborato(1-))- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other uranium complexes and as a reagent in various inorganic reactions.
Materials Science: The compound’s unique bonding properties make it a subject of study for developing new materials with specific electronic and structural characteristics.
Nuclear Science:
Wirkmechanismus
The mechanism by which uranium, tetrakis(tetrahydroborato(1-))- exerts its effects involves the interaction of the uranium center with various ligands and substrates. The tetrahydroborate ligands can donate electron density to the uranium, stabilizing it in different oxidation states. This electron donation facilitates various chemical reactions, including oxidation, reduction, and substitution .
Vergleich Mit ähnlichen Verbindungen
Uranium tetrafluoride (UF₄): Another uranium compound with different ligands.
Uranium hexafluoride (UF₆): Known for its use in uranium enrichment processes.
Uranium dioxide (UO₂): Commonly used as nuclear fuel.
Uniqueness: Uranium, tetrakis(tetrahydroborato(1-))- is unique due to its tetrahydroborate ligands, which provide distinct reactivity and bonding properties compared to other uranium compounds. This makes it particularly useful in specific chemical reactions and materials science applications .
Eigenschaften
CAS-Nummer |
12523-77-2 |
|---|---|
Molekularformel |
B4H12U |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
borane;uranium |
InChI |
InChI=1S/4BH3.U/h4*1H3; |
InChI-Schlüssel |
YOEQLHCYUNOJGX-UHFFFAOYSA-N |
Kanonische SMILES |
B.B.B.B.[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




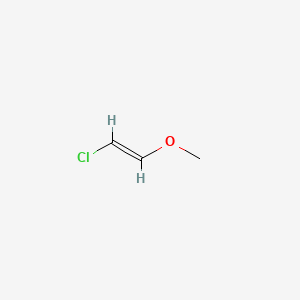




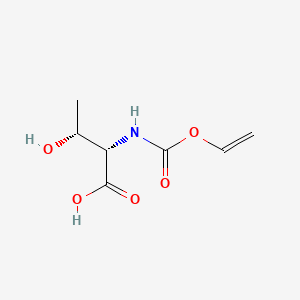
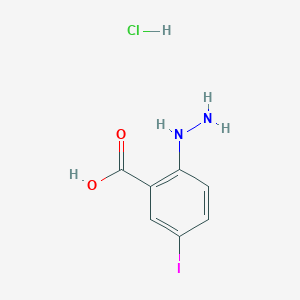
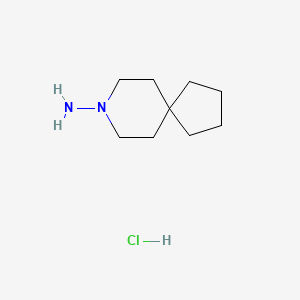

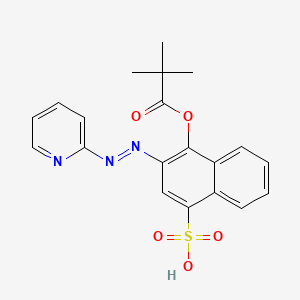
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
